Phenyl(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)methanone hydrochloride
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Overview
Description
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride is a chemical compound with the molecular formula C19H22ClNO2 and a molecular weight of 331.84 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, an ethoxy group, and a benzophenone moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride typically involves the reaction of 4-hydroxybenzophenone with 2-(1-pyrrolidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzophenone derivatives or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzophenone moiety play crucial roles in its binding to target proteins or enzymes. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(1-Pyrrolidinyl)ethoxy]benzoic acid hydrochloride
- 4-(Pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C19H22ClNO2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c21-19(16-6-2-1-3-7-16)17-8-10-18(11-9-17)22-15-14-20-12-4-5-13-20;/h1-3,6-11H,4-5,12-15H2;1H |
InChI Key |
MIPMTZDKDJRMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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